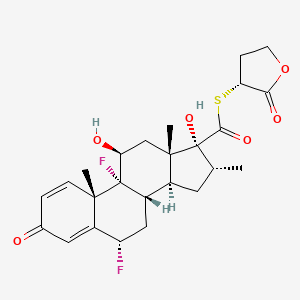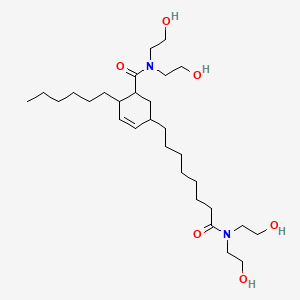
Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxypropyl group, and bis(4-fluorophenyl) substituents. Its ethyl ester form and dihydrochloride salt make it soluble and stable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4,4-bis(4-fluorophenyl)butyl chloride with piperazine to form the piperazine intermediate.
Hydroxypropylation: The piperazine intermediate is then reacted with 3-chloro-2-hydroxypropyl phenyl carbamate to introduce the hydroxypropyl group.
Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.
Formation of the Dihydrochloride Salt: Finally, the ethyl ester is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and hydroxypropyl group play crucial roles in binding to receptors or enzymes. The bis(4-fluorophenyl) substituents enhance its affinity and specificity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, methyl ester, dihydrochloride
- Carbamic acid, (3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)phenyl-, propyl ester, dihydrochloride
Uniqueness
The ethyl ester form of the compound provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability. The dihydrochloride salt form increases its stability and ease of handling compared to other ester forms.
Propriétés
Numéro CAS |
143760-31-0 |
|---|---|
Formule moléculaire |
C32H41Cl2F2N3O3 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
ethyl N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylcarbamate;dihydrochloride |
InChI |
InChI=1S/C32H39F2N3O3.2ClH/c1-2-40-32(39)37(29-7-4-3-5-8-29)24-30(38)23-36-21-19-35(20-22-36)18-6-9-31(25-10-14-27(33)15-11-25)26-12-16-28(34)17-13-26;;/h3-5,7-8,10-17,30-31,38H,2,6,9,18-24H2,1H3;2*1H |
Clé InChI |
RKLBXVVGLJZLSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


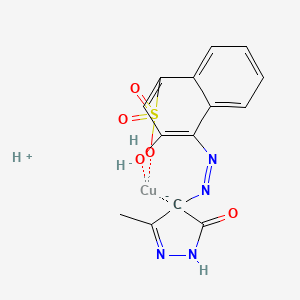
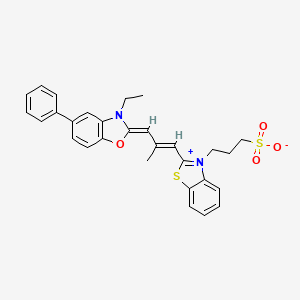

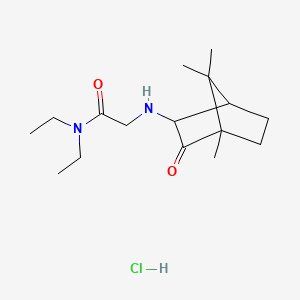
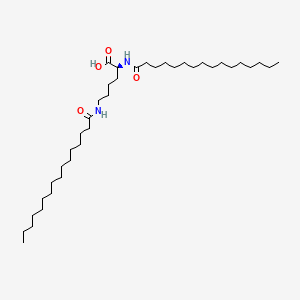
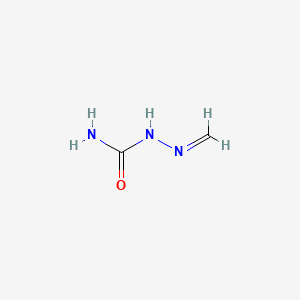
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
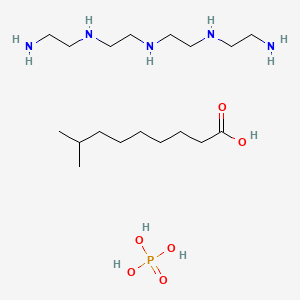
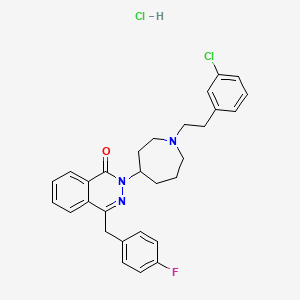
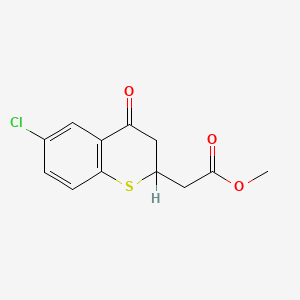
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
